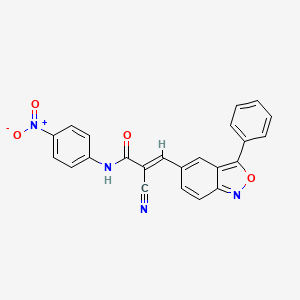
2-((1-(2-ブロモベンゾイル)ピペリジン-3-イル)オキシ)イソニコチノニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a chemical compound with a unique structure that makes it versatile for various scientific research applications.
科学的研究の応用
2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves the coupling of the piperidine derivative with isonicotinonitrile under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale .
化学反応の分析
Types of Reactions
2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .
作用機序
The mechanism of action of 2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 2-((1-(2-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
- 2-((1-(2-Fluorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
- 2-((1-(2-Methylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
Uniqueness
Compared to similar compounds, 2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to the presence of the bromine atom in the bromobenzoyl group. This bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications .
特性
IUPAC Name |
2-[1-(2-bromobenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-16-6-2-1-5-15(16)18(23)22-9-3-4-14(12-22)24-17-10-13(11-20)7-8-21-17/h1-2,5-8,10,14H,3-4,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQXFQCZHGYBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)OC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371433.png)

![6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371435.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2371436.png)
![ethyl 2-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2371438.png)
![N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371441.png)

![N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2371444.png)
![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol](/img/structure/B2371447.png)



![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)
